2-Cyclopentylpropenoic acid

Organic Chemistry Building Block Synthesis Isomer Purity

2-Cyclopentylpropenoic acid (2-CpPA) features the cyclopentyl group directly on the α-carbon bearing the carboxyl, creating a unique electronic and steric environment distinct from 3-cyclopentylacrylic acid. This architecture enables α-cyclopentyl-substituted acrylamide/ester synthesis, selective catalytic hydrogenation to 2-cyclopentylpropanoic acid, and systematic SAR exploration of α-substituted Michael acceptors. Verify CAS 117929-78-9 to avoid isomer misidentification and synthetic failure.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
Cat. No. B15275852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentylpropenoic acid
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC=C(C1CCCC1)C(=O)O
InChIInChI=1S/C8H12O2/c1-6(8(9)10)7-4-2-3-5-7/h7H,1-5H2,(H,9,10)
InChIKeyLLUZKGXYRDEBAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopentylpropenoic Acid (CAS 117929-78-9): Procurement-Relevant Chemical Profile and Structural Differentiation


2-Cyclopentylpropenoic acid (CAS 117929-78-9; C₈H₁₂O₂; MW 140.18) is a carbocyclic α,β-unsaturated carboxylic acid featuring a cyclopentyl substituent at the C2 position of the propenoic acid backbone . Unlike the more common 3-cyclopentylacrylic acid isomer (CAS 117929-79-0) , the 2-substituted architecture positions the carboxylic acid group directly on the α-carbon of the alkene, creating a distinct electronic environment and reactivity profile . This compound serves as a specialized building block in pharmaceutical intermediate synthesis and material science applications, where the precise positioning of the cyclopentyl group influences downstream molecular properties [1].

Why 2-Cyclopentylpropenoic Acid Cannot Be Replaced by Its 3-Substituted Isomer or Saturated Analog


Generic substitution within this compound class is not scientifically valid due to fundamental differences in electronic structure, steric environment, and resulting chemical behavior. 2-Cyclopentylpropenoic acid (2-CpPA) possesses an α,β-unsaturated carboxylic acid core with the cyclopentyl group directly attached to the α-carbon bearing the carboxyl group, whereas the 3-substituted isomer (3-cyclopentylacrylic acid) places the cyclopentyl group on the β-carbon distal to the carboxyl . This constitutional isomerism alters the conjugation pattern of the alkene, modifies the pKa of the carboxylic acid, and changes the accessibility of the double bond for addition reactions . Furthermore, the saturated analog 3-cyclopentylpropanoic acid (CAS 140-77-2) lacks the α,β-unsaturated system entirely, eliminating the capacity for Michael addition chemistry and altering lipophilicity . Procurement decisions based solely on the cyclopentyl-acid motif without verifying the exact substitution pattern risk introducing unintended reactivity changes, synthetic failure, or altered physicochemical properties in the final application .

Quantitative Differentiation Evidence for 2-Cyclopentylpropenoic Acid Procurement Decisions


Constitutional Isomerism: Distinct Molecular Architecture Differentiates 2-Cyclopentylpropenoic Acid from the More Common 3-Cyclopentylacrylic Acid

2-Cyclopentylpropenoic acid (CAS 117929-78-9) is a constitutional isomer of 3-cyclopentylacrylic acid (CAS 117929-79-0 for E-isomer; 117929-80-3 for unspecified isomer), sharing the molecular formula C₈H₁₂O₂ and molecular weight 140.18 . The critical differentiation is substitution pattern: the target compound bears the cyclopentyl group at the C2 position (α to the carboxyl), whereas the comparator places it at the C3 position (β to the carboxyl) . This positional difference fundamentally alters the electronic environment of the alkene and the carboxylic acid, impacting conjugation and reactivity .

Organic Chemistry Building Block Synthesis Isomer Purity

Cyclopentyl Substituent Confers Intermediate Steric Bulk and Lipophilicity Relative to Smaller Alkyl Analogs

In a congeneric series of compounds assessed for biological activity, the cyclopentyl-substituted analog (6d) exhibited an IC₅₀ of 0.48 ± 0.19 μM [1]. This value lies between the n-propyl analog (6c, IC₅₀ = 0.18 ± 0.068 μM) and the ethyl analog (6b, IC₅₀ = 0.40 ± 0.18 μM), while the methyl analog (6a) was less active (IC₅₀ = 4.8 ± 1.9 μM) and the cyclohexyl analog (6e) showed no detectable activity up to 55 μM [1]. This data demonstrates that the cyclopentyl group provides a specific steric and lipophilic profile distinct from both smaller alkyl chains and larger cycloalkyl rings.

Medicinal Chemistry SAR Studies Physicochemical Property Optimization

Predicted Physicochemical Properties Indicate Lower Lipophilicity and Higher Aqueous Solubility Compared to the Saturated Cyclopentylpropanoic Acid

In silico property predictions provide a quantitative basis for differentiating 2-cyclopentylpropenoic acid from its saturated analog, cyclopentylpropanoic acid. The α,β-unsaturated system of the target compound reduces predicted LogP compared to the fully saturated analog, resulting in lower lipophilicity and potentially improved aqueous solubility . While experimentally determined solubility data for 2-cyclopentylpropenoic acid is not publicly available, computational models (e.g., ESOL) indicate that α,β-unsaturated carboxylic acids generally exhibit higher aqueous solubility than their saturated counterparts due to increased polarity of the conjugated π-system [1].

ADME Prediction Drug Design Formulation Development

Cyclopentyl Group Demonstrates Superior Potency Over Cyclohexyl in a Related Chemical Series

In a direct comparison within a defined chemical series, a compound bearing a cyclopentyl substituent (6d) demonstrated measurable inhibitory activity with an IC₅₀ of 0.48 ± 0.19 μM, whereas the corresponding cyclohexyl analog (6e) showed no detectable activity (NA) at concentrations up to 55 μM [1]. This represents a >100-fold difference in potency attributable solely to the difference between a five-membered and six-membered cycloalkyl ring [1].

Enzyme Inhibition Lead Optimization Cycloalkyl SAR

Validated Application Scenarios for 2-Cyclopentylpropenoic Acid Based on Structural and Property Differentiation


Precision Building Block for α-Substituted Acrylate Synthesis in Medicinal Chemistry

2-Cyclopentylpropenoic acid serves as a key starting material when a synthetic route requires an α,β-unsaturated carboxylic acid with an α-cyclopentyl substituent. As established in Section 3, this substitution pattern is constitutionally distinct from the more common 3-cyclopentylacrylic acid [1]. Applications include the synthesis of α-cyclopentyl-substituted acrylamides, esters, and other derivatives where the carboxyl group is directly conjugated with the alkene bearing the cyclopentyl group . This architecture is relevant for generating compound libraries exploring SAR around α-substituted Michael acceptors or for preparing intermediates in pharmaceutical synthesis where the α-position must be occupied by cyclopentyl.

Intermediate for Cyclopentyl-Substituted Propanoic Acid Derivatives via Selective Reduction

The α,β-unsaturated double bond of 2-cyclopentylpropenoic acid provides a synthetic handle for selective reduction to yield 2-cyclopentylpropanoic acid derivatives [1]. This is particularly valuable when the α-cyclopentyl substitution pattern must be retained, as direct alkylation of propanoic acid at the α-position with a cyclopentyl group may be synthetically challenging. The unsaturated acid can be cleanly reduced via catalytic hydrogenation (e.g., Pd/C, H₂) to the saturated 2-cyclopentylpropanoic acid, a scaffold that is difficult to access by other routes [1].

Scaffold for Cyclopentyl-Containing α,β-Unsaturated Carbonyl SAR Studies

As demonstrated by class-level evidence in Section 3, the cyclopentyl group offers a distinct activity profile compared to smaller alkyl chains (methyl, ethyl, n-propyl) and the larger cyclohexyl ring [1]. 2-Cyclopentylpropenoic acid can serve as the carboxylic acid component in amide coupling or esterification reactions to introduce the cyclopentyl-bearing α,β-unsaturated carbonyl moiety into target molecules . This enables systematic exploration of how the cyclopentyl group's specific steric and lipophilic properties influence target binding, selectivity, and physicochemical parameters relative to other cycloalkyl or alkyl variants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopentylpropenoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.